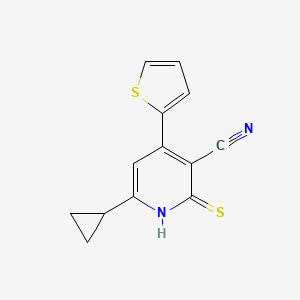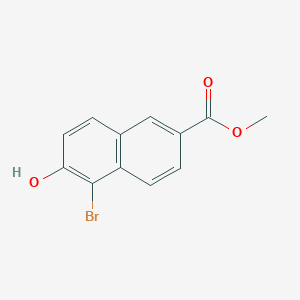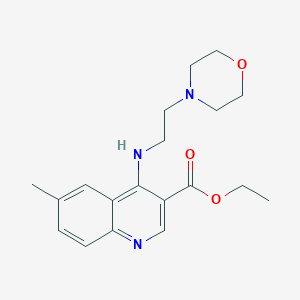
Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate, also known as EMAQ, is a chemical compound that has gained significant attention in the field of scientific research. It is a quinoline derivative that possesses a range of biological activities, making it a promising candidate for various applications.
Mechanism of Action
The mechanism of action of Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate is not fully understood, but studies have suggested that it exerts its biological effects by inhibiting various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and cell death in cancer cells.
Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. This inhibition leads to a decrease in the production of pro-inflammatory cytokines and chemokines, resulting in an anti-inflammatory effect.
Biochemical and Physiological Effects:
Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activities, it has also been found to possess anti-microbial activity. Studies have shown that it exhibits potent activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
One of the advantages of using Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate in lab experiments is its potent biological activity. It exhibits anti-cancer, anti-inflammatory, and anti-microbial activity, making it a promising candidate for various applications. However, one of the limitations of using Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for the research on Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate. One area of research is the development of more potent and selective derivatives of Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate. This could lead to the development of more effective anti-cancer and anti-inflammatory agents.
Another area of research is the investigation of the potential use of Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate in combination with other drugs. Studies have shown that it exhibits synergistic effects when used in combination with other anti-cancer agents, which could lead to the development of more effective cancer treatments.
Conclusion:
In conclusion, Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate is a promising compound that exhibits potent biological activity. Its anti-cancer, anti-inflammatory, and anti-microbial activities make it a potential candidate for various applications. However, its potential toxicity may limit its use in certain applications. Further research is needed to fully understand its mechanism of action and to develop more potent and selective derivatives.
Synthesis Methods
The synthesis of Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate involves a multi-step process that starts with the reaction of 2-chloro-6-methylquinoline with morpholine in the presence of potassium carbonate. The resulting intermediate is then reacted with ethyl 2-bromoacetate to form ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate. The final product is obtained after purification using column chromatography.
Scientific Research Applications
Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as an anti-cancer agent. Studies have shown that Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate exhibits potent anti-proliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate has also been investigated for its potential use as an anti-inflammatory agent. Studies have shown that it possesses anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-3-25-19(23)16-13-21-17-5-4-14(2)12-15(17)18(16)20-6-7-22-8-10-24-11-9-22/h4-5,12-13H,3,6-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORPJCMMPJGTMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

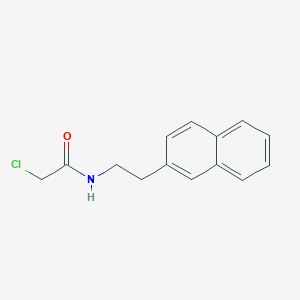

![(2R)-3-hydroxy-2-[(2-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7590883.png)
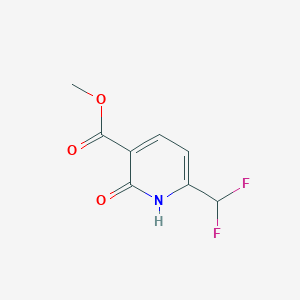
![(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7590887.png)
![N-[5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]-2-methylphenyl]benzamide](/img/structure/B7590894.png)
![3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid](/img/structure/B7590896.png)
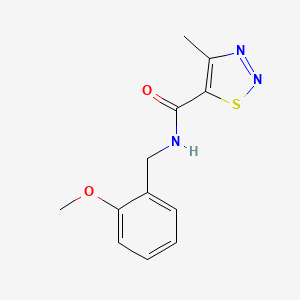
![2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid](/img/structure/B7590911.png)
![rac-tert-butyl N-[(3R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidin-3-yl]carbamate](/img/structure/B7590922.png)
![3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline](/img/structure/B7590930.png)
